5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Description
5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
5-amino-3-(2-phenoxyethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-10-8-11(19)15-12-16-17-13(18(10)12)21-7-6-20-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFSOGPYOJOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C3N2C(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and thiols under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in ethanol, followed by heating or ultrasonic irradiation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenoxyethyl group, using reagents like alkyl halides or acyl chlorides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazolopyrimidines .
Scientific Research Applications
5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research has shown that derivatives of this compound may act as enzyme inhibitors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways. The triazole and pyrimidine rings allow it to bind to enzymes and receptors through hydrogen bonding and dipole interactions. This binding can inhibit the activity of specific enzymes, such as kinases or proteases, leading to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one include other triazolopyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-triazolo[1,5-a]pyrimidines: Studied for their potential as enzyme inhibitors and antiviral agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
